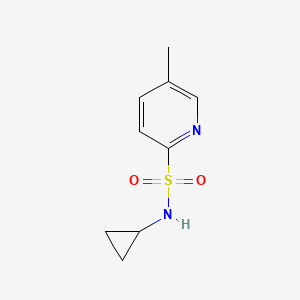![molecular formula C9H7N3 B13950423 6H-Imidazo[1,5,4-de]quinoxaline CAS No. 209-30-3](/img/structure/B13950423.png)
6H-Imidazo[1,5,4-de]quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Imidazo[1,5,4-de]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The unique structure of this compound, which includes fused imidazole and quinoxaline rings, contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Imidazo[1,5,4-de]quinoxaline typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole, which can be achieved using phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and visible light . Another approach involves the condensation of ketones and ionic liquids containing the fragment of 1-(2-aminophenyl)imidazole, followed by a modified Pictet–Spengler reaction under microwave irradiation .
Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as the use of continuous flow reactors for the cyclization reactions. These methods ensure consistent product quality and yield while minimizing the environmental impact.
化学反应分析
Types of Reactions: 6H-Imidazo[1,5,4-de]quinoxaline undergoes various chemical reactions, including:
Oxidation: The presence of methylsulfanyl groups in the compound allows for easy oxidation to corresponding sulfones.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: Aromatic nucleophilic substitution reactions are common, especially when halogenated derivatives are used as starting materials.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, such as sulfones, hydroxylated, and alkylated compounds .
科学研究应用
6H-Imidazo[1,5,4-de]quinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 6H-Imidazo[1,5,4-de]quinoxaline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of SK2, PIM, IkB kinases, and phosphodiesterases PDE4, PDE9, and PDE10A.
Pathways Involved: By inhibiting these targets, this compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
相似化合物的比较
6H-Imidazo[1,5,4-de]quinoxaline can be compared with other similar compounds such as:
Imidazo[1,2-a]quinoxaline: Both compounds share similar structural features and biological activities, but this compound has unique reactivity due to its specific ring fusion pattern.
Quinoxaline Derivatives: These compounds also exhibit diverse biological activities, but the presence of the imidazole ring in this compound enhances its pharmacological profile.
属性
CAS 编号 |
209-30-3 |
|---|---|
分子式 |
C9H7N3 |
分子量 |
157.17 g/mol |
IUPAC 名称 |
1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene |
InChI |
InChI=1S/C9H7N3/c1-2-7-9-8(3-1)11-6-12(9)5-4-10-7/h1-6,10H |
InChI 键 |
UDILIWAITCTBJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)NC=CN3C=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(8-Isopropyl-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13950341.png)
![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)


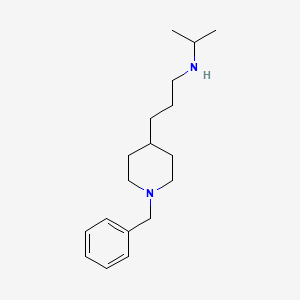
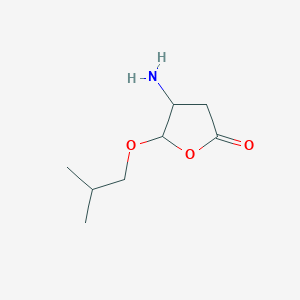
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
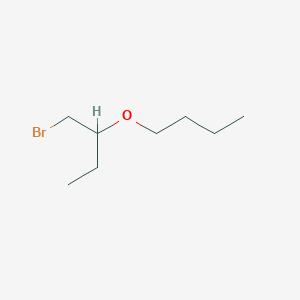
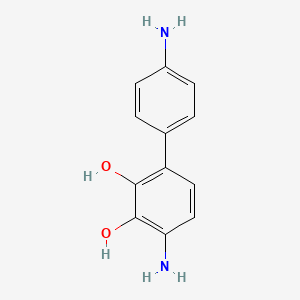
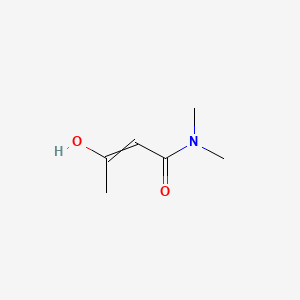
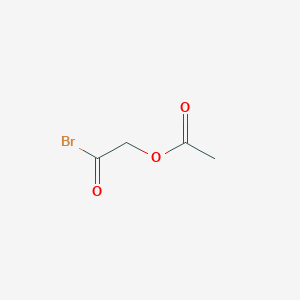
![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
